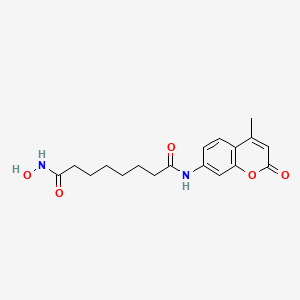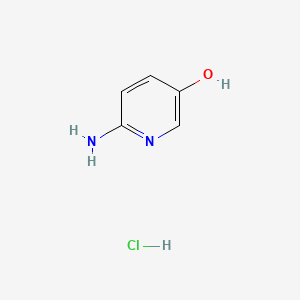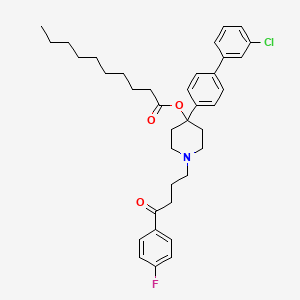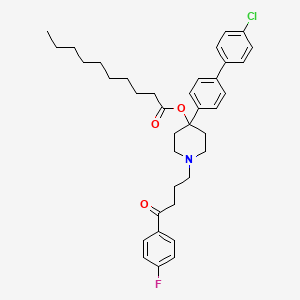
trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid)
Overview
Description
“trans-trans-4,4’-Iminodimethylenedi(cyclohexanecarboxylic acid)” is a hydrophobic particle that is soluble in water . It has an average particle diameter of 20 nm and a viscosity of 10 cps . This compound is used in skincare products as a thickener and viscosity enhancer .
Molecular Structure Analysis
The molecular formula of this compound is C16H27NO4 . The IUPAC name is 4-[[4-carboxycyclohexyl)methylamino]methyl]cyclohexane-1-carboxylic acid . The InChI and Canonical SMILES are also available .Physical And Chemical Properties Analysis
The molecular weight of this compound is 297.39 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It is soluble in water .Scientific Research Applications
Treatment of Melasma and Sun-Induced Skin Hyperpigmentation
Tranexamic acid (TXA) has anti-plasmin activity and has been shown to be effective against melasma when administered orally . Several studies have shown that topically applied TXA is also effective against melasma and skin hyperpigmentation caused by sunburn and inflammation .
Safety Assessment
In recent years, with the continuous expansion of the application scope of TXA, its usage has surged. Despite numerous studies demonstrating its powerful efficacy, concerns regarding its adverse reactions persist, necessitating comprehensive safety assessment .
Fibrinolytic Pathway
Monitoring of D-dimer and fibrinogen during spinal surgery suggests that TXA impedes the fibrinolytic pathway by decreasing consumption of fibrinogen and clot dissolution as evidenced by the reduced formation of D-dimer .
Reduction of Preoperative Hidden Blood Loss
This is the first study on whether TXA can reduce preoperative hidden blood loss in patients with fresh foot and ankle fractures. It was found that intravenous application of TXA after foot and ankle fractures as soon as possible can reduce preoperative blood loss and postoperative blood loss .
Mechanism of Action
Target of Action
Tranexamic Acid Dimer, also known as trans-trans-4,4’-Iminodimethylenedi(cyclohexanecarboxylic acid) or R7PAC6437T, primarily targets plasminogen . Plasminogen is a protein that plays a crucial role in the fibrinolysis process, which is the body’s mechanism for breaking down blood clots .
Mode of Action
Tranexamic Acid Dimer acts as an antifibrinolytic . It competitively inhibits the activation of plasminogen to plasmin . At higher concentrations, it behaves as a noncompetitive inhibitor of plasmin . This compound binds more strongly than aminocaproic acid (another antifibrinolytic) to both the strong and weak receptor sites of the plasminogen molecule .
Biochemical Pathways
The primary biochemical pathway affected by Tranexamic Acid Dimer is the fibrinolysis pathway . By inhibiting the conversion of plasminogen to plasmin, this compound prevents the dissolution of fibrin, a protein that forms the meshwork of blood clots . This action effectively reduces or prevents hemorrhagic episodes, especially in the context of hyperfibrinolytic disorders .
Pharmacokinetics
The initial volume of distribution of Tranexamic Acid Dimer is approximately 0.18 L/kg , and its steady-state volume of distribution is 0.39 L/kg . This compound distributes into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately 1/10th of typical plasma concentrations .
Result of Action
The primary result of Tranexamic Acid Dimer’s action is the reduction or prevention of significant bleeding . This is particularly beneficial in conditions characterized by hyperfibrinolysis, where there is an increased breakdown of blood clots leading to excessive bleeding .
Action Environment
The efficacy of Tranexamic Acid Dimer can be influenced by various environmental factors. For instance, the dosage of Tranexamic Acid Dimer can significantly impact its effectiveness and potential side effects. High doses of Tranexamic Acid Dimer have been associated with an increased risk of seizure activity . Therefore, careful dosage adjustment and monitoring are essential to ensure the safe and effective use of this compound .
properties
IUPAC Name |
4-[[(4-carboxycyclohexyl)methylamino]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c18-15(19)13-5-1-11(2-6-13)9-17-10-12-3-7-14(8-4-12)16(20)21/h11-14,17H,1-10H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPXSMWMAJGYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNCC2CCC(CC2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30917016 | |
| Record name | 4,4'-[Azanediylbis(methylene)]di(cyclohexane-1-carboxylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30917016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid) | |
CAS RN |
93940-19-3 | |
| Record name | Tranexamic acid dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093940193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-[Azanediylbis(methylene)]di(cyclohexane-1-carboxylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30917016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-trans-4,4'-iminodimethylenedi(cyclohexanecarboxylic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANEXAMIC ACID DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7PAC6437T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol](/img/structure/B584346.png)


![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)
![8H-pyrrolo[3,4-f]quinoxaline](/img/structure/B584358.png)



